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molecular formula C8H14O2S B8460203 2,3,5,6-Tetrahydro-3-(2-methoxy)ethylthiopyran-4-one

2,3,5,6-Tetrahydro-3-(2-methoxy)ethylthiopyran-4-one

Cat. No. B8460203
M. Wt: 174.26 g/mol
InChI Key: ZMXAJBIJKIWAPR-UHFFFAOYSA-N
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Patent
US04803286

Procedure details

To a solution of 2.4 g (10.3 mmol) of product from Step A in 50 ml DMF was added 6 g (44.8 mmol) lithium iodide. The resulting solution was refluxed under N2 for 2 hours. The reaction mixture was poured into 500 ml H2O/HCl and extracted with ethyl acetate. THe organic solution was washed with water; saturated NaCl, dried over MgSO4 and concentrated in vacuo to give 1.7 g crude product which was chromatographed through a pressure column eluting with 10% ethyl acetate/n-hexane to give 0.9 g of title compound.
Name
product
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5]1([CH2:12][CH2:13][O:14][CH3:15])[C:10](=[O:11])[CH2:9][CH2:8][S:7][CH2:6]1)(OC)=O.[I-].[Li+].O.Cl>CN(C=O)C>[CH3:15][O:14][CH2:13][CH2:12][CH:5]1[C:10](=[O:11])[CH2:9][CH2:8][S:7][CH2:6]1 |f:1.2,3.4|

Inputs

Step One
Name
product
Quantity
2.4 g
Type
reactant
Smiles
C(=O)(OC)C1(CSCCC1=O)CCOC
Name
Quantity
6 g
Type
reactant
Smiles
[I-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed under N2 for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
THe organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated NaCl, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 1.7 g crude product which
CUSTOM
Type
CUSTOM
Details
was chromatographed through a pressure column
WASH
Type
WASH
Details
eluting with 10% ethyl acetate/n-hexane

Outcomes

Product
Name
Type
product
Smiles
COCCC1CSCCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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